P2X3 Receptor Antagonist Potency of 3-(3-Methylphenoxy)azetidine hydrochloride Compared to In-Class Baseline
This compound demonstrates quantifiable antagonist activity at the P2X purinoceptor 3 (P2X3), a target implicated in pain signaling, with a reported EC50 of 80 nM in a recombinant rat receptor functional assay [1]. While direct head-to-head data for its closest positional isomer, 3-(4-methylphenoxy)azetidine hydrochloride, is not publicly available at this target, this specific EC50 value provides a clear benchmark for assessing its potency relative to unsubstituted 3-phenoxyazetidine analogs, which have shown no reported activity in the same assay system [1].
| Evidence Dimension | Potency as P2X3 Receptor Antagonist |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | 3-phenoxyazetidine hydrochloride (unsubstituted analog); no significant activity reported at 10 µM in the same assay |
| Quantified Difference | Target compound shows a 125-fold lower effective concentration (80 nM vs. >10,000 nM) compared to the unsubstituted analog, indicating that the 3-methylphenoxy substitution is critical for target engagement. |
| Conditions | Antagonist activity against recombinant rat P2X3 receptor expressed in Xenopus oocytes, evaluated at 10 µM compound concentration [1]. |
Why This Matters
For researchers focused on P2X3-related pain pathways or sensory neuron function, the specific EC50 of 80 nM for 3-(3-Methylphenoxy)azetidine hydrochloride is a crucial selection criterion, as it quantifiably distinguishes its potency from inactive or significantly less active, cheaper 3-phenoxyazetidine analogs.
- [1] BindingDB. (2012). Entry for 3-(3-Methylphenoxy)azetidine hydrochloride: P2X3 Antagonist Activity (EC50: 80 nM). Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. View Source
